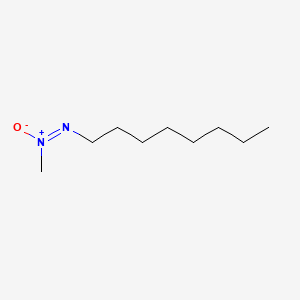

Diazene, methyloctyl-, 2-oxide

Description

Overview of Diazene (B1210634) N-oxides (Azoxy Compounds) in Chemical Research

Diazene N-oxides, more commonly known as azoxy compounds, are a fascinating group of molecules with the general structure RN=N⁺(O⁻)R. organic-chemistry.org They are the oxidized counterparts of azo compounds and represent an important structural motif in chemistry. science-softcon.de This functional group is found in a number of natural products and has garnered significant attention from researchers due to its intriguing chemical structures and diverse biological activities. organic-chemistry.org

Research into azoxy compounds is extensive, covering areas from natural product chemistry and total synthesis to biosynthesis. organic-chemistry.org Scientists have explored various methods for their creation, including the challenging synthesis of unsymmetrical azoxy compounds—where the 'R' groups are different. science-softcon.de Modern synthetic strategies include processes that utilize visible light photochemistry and electrosynthesis to achieve controlled and efficient production. science-softcon.dewikipedia.org The photochemical reactions of azoxy compounds are a subject of particular interest, as their behavior upon irradiation can lead to complex molecular rearrangements and transformations. jamorin.comnih.gov

Significance in Advanced Chemical Synthesis and Materials Science

The unique properties of the azoxy functional group make these compounds valuable in both advanced chemical synthesis and materials science. science-softcon.de In synthesis, they serve as important building blocks and intermediates. ontosight.ai For instance, Diazene, methyloctyl-, 2-oxide is used as a synthetic intermediate in the manufacturing of pharmaceuticals, agrochemicals (like pesticides and herbicides), and fine chemicals such as dyes and pigments. ontosight.ai

In the realm of materials science, azoxy compounds are noted for their applications in creating functional materials. science-softcon.de Their aromatic derivatives are particularly important in the development of liquid crystals, organic dyes, and polymerization inhibitors. chemicalbook.com The stability and unique electronic and optical properties of the azoxy group contribute to their utility in these advanced applications. guidechem.com The broader class of related azo compounds is also significant in materials science, being used in the development of photochromic materials and optical switches.

Detailed Findings on this compound

While detailed quantitative data for this specific compound is not widely available in published literature, the following tables summarize its known properties and applications based on available chemical information.

Table 1: General Properties of this compound

| Property | Description | Source(s) |

|---|---|---|

| Chemical Name | This compound | ontosight.ai |

| Synonym | Methyloctyl diazene 2-oxide | ontosight.ai |

| CAS Number | 54912-32-2 | |

| Appearance | Colorless or pale yellow liquid | ontosight.ai |

| Odor | Characteristic odor | ontosight.ai |

| Chemical Class | Diazene N-oxide (Azoxy compound) | ontosight.ai |

| Structure | Consists of a methyloctyl group and a methyl group attached to a diazene N-oxide core. | ontosight.ai |

Table 2: Research and Application Areas

| Area of Application | Description of Use | Source(s) |

|---|---|---|

| Pharmaceuticals | Utilized as a building block or intermediate in the synthesis of various drugs. | ontosight.ai |

| Agrochemicals | Serves as an intermediate in the production of pesticides, herbicides, and fungicides. | ontosight.ai |

| Fine Chemicals | Used in the synthesis of dyes, pigments, and other specialty chemicals. | ontosight.ai |

| Organic Synthesis | Employed as a synthetic intermediate for creating more complex molecules. | ontosight.ai |

Compound Nomenclature

The following table lists the chemical compounds mentioned in this article.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyloctyl diazene 2-oxide |

| Diazene |

| Azobenzene (B91143) |

| Pyrazine (B50134) N-oxide |

| Quinoxaline N-oxide |

| Pyrimidine N-oxide |

| 3-Chloroperbenzoic acid |

| Methyl nicotinate |

| 4-methylbenzhydrol |

Structure

3D Structure

Properties

CAS No. |

54912-32-2 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

methyl-octylimino-oxidoazanium |

InChI |

InChI=1S/C9H20N2O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-9H2,1-2H3 |

InChI Key |

PTJKOGLRCNFJPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN=[N+](C)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Diazene, Methyloctyl , 2 Oxide and Analogous Azoxy Compounds

Traditional Synthetic Approaches

Traditional methods for synthesizing azoxy compounds have been well-established for decades and often involve reductive or oxidative coupling reactions, as well as condensation strategies.

Reductive Coupling Pathways (e.g., from nitro compounds)

The reduction of nitro compounds is a cornerstone for the synthesis of azoxyarenes. The reaction's outcome is highly dependent on the reducing agent and the reaction conditions, which can be fine-tuned to favor the formation of azoxy compounds over other reduction products like azo compounds or amines.

A variety of reducing systems have been employed for this transformation. For instance, the use of zinc powder and anhydrous aluminum chloride in dry acetonitrile (B52724) at room temperature provides a mild and effective method for the selective reduction of aromatic nitro compounds to their corresponding azoxy derivatives in good yields. Another approach involves the use of manganese powder in the presence of a catalytic amount of acetic acid in a water-THF mixture, which also facilitates the reductive coupling of aromatic nitro compounds to form azoxy compounds. nih.gov

Potassium borohydride (B1222165) (KBH4) in water, with PEG-400 as a phase transfer catalyst, has been shown to reduce nitroarenes to azoxybenzenes. acs.org The efficiency of this method is influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups generally promoting the reaction. acs.org Similarly, a combination of bismuth powder and potassium hydroxide (B78521) in methanol (B129727) at ambient temperature offers a simple and inexpensive route for the reductive coupling of nitroarenes to azoxy compounds. nih.gov

The following table summarizes various reagents used for the reductive coupling of nitroarenes to azoxy compounds:

| Reagent System | Solvent | Conditions | Yield (%) | Reference |

| Zn/AlCl₃ | Acetonitrile | Room Temperature | 88 | nih.gov |

| Mn/Acetic Acid | Water/THF | Room Temperature | 92 | nih.gov |

| KBH₄/PEG-400 | Water | Reflux | up to 95 | acs.org |

| Bi/KOH | Methanol | Ambient Temperature | up to 92 | nih.gov |

| NaBH₄/Diphenyl diselenide | Ethanol | Room Temperature | Good | nih.gov |

These methods highlight the versatility of reductive coupling pathways in synthesizing a wide array of azoxy compounds from readily available nitro precursors.

Oxidative Coupling Reactions (e.g., from azo or nitroso compounds)

The synthesis of azoxy compounds can also be achieved through the oxidation of suitable precursors, such as anilines and hydrazines. nih.govnih.gov The direct oxidation of aromatic amines to azoxy compounds is a viable route, although careful control of the oxidation state is crucial to prevent the formation of azo or nitro compounds. nih.gov Various oxidizing agents and catalytic systems have been developed to achieve this selectivity. nih.govnih.gov

For example, a copper(I)-catalyzed oxidative coupling of anilines using di-tert-butyldiaziridinone as the oxidant under mild conditions has been reported to produce azo compounds, and by extension, this highlights the fine balance required to isolate the intermediate azoxy compounds. nih.gov Laccase, an enzyme, can also catalyze the aerobic oxidation of primary aromatic amines, leading to the formation of azo compounds through the coupling of amino radicals. nih.gov While the primary product in this case is the azo compound, it underscores the potential of oxidative pathways.

The oxidation of hydrazines is another established method for preparing azo compounds, which can be seen as a related transformation. wikipedia.org The controlled oxidation of N-aryl- and N-alkylhydroxylamines is a common method for producing nitroso compounds, which are key intermediates in some azoxy syntheses. nih.gov

Condensation and Dehydration Strategies (e.g., nitroso and hydroxylamine (B1172632) precursors)

The condensation reaction between a nitroso compound and a hydroxylamine is a fundamental and direct method for the formation of the azoxy linkage. This reaction is believed to be a key step in many reductive coupling reactions of nitro compounds, where nitroso and hydroxylamine species are generated in situ. nih.govwiley.com

The mechanism of the condensation between nitrosobenzene (B162901) and N-phenylhydroxylamine has been studied, and it is understood to proceed through an addition intermediate followed by dehydration. oup.com The rate of this reaction can be influenced by pH, with oxonium-ion catalysis playing a role in the dehydration step in acidic media. oup.com The reaction is generally kinetically controlled, leading to the formation of a specific isomer of the azoxy compound. oup.com

This condensation strategy is particularly valuable for the synthesis of unsymmetrical azoxy compounds, as it allows for the coupling of two different aromatic moieties. The reaction of p-substituted nitrosobenzenes with N-alkyl-N-arylhydroxylamines has also been investigated, providing insights into the mechanism and steric effects of this transformation. oup.com

Modern and Emerging Synthetic Paradigms

In recent years, there has been a growing interest in developing more sustainable and efficient methods for chemical synthesis. This has led to the emergence of novel synthetic paradigms for azoxy compounds, including electrochemical and photochemical approaches.

Electrochemical Synthesis Pathways (e.g., paired electrochemical methods)

Electrochemical methods offer a green and controllable alternative to traditional chemical synthesis. Paired electrochemical synthesis, where valuable products are generated at both the anode and the cathode, is a particularly attractive approach for improving energy efficiency. acs.org

A convergent paired electrochemical method has been developed for the synthesis of azoxy compounds from the corresponding nitroarenes in an undivided cell using carbon rod electrodes. nih.govacs.orgfigshare.com In this system, the cathodically generated N-arylhydroxylamine is oxidized at the anode, and the subsequent radical coupling leads to the formation of the azoxy compound. acs.org This method has been successfully applied to a range of nitroarenes, demonstrating good functional group tolerance. nih.gov

Another study reports a potential-tuned electrosynthesis of azoxyaromatics from nitroarene feedstocks over a CoP nanosheet cathode in an aqueous solution. nih.gov By carefully controlling the applied potential, the selective formation of azoxy compounds can be achieved. It is proposed that the formation of azoxy products involves the condensation of two key intermediates: nitrosobenzene and phenylhydroxylamine. nih.gov

More advanced systems, such as a surface-hydroxylated Ni₃Fe-MOF bifunctional electrocatalyst, have been employed for the paired reductive coupling of nitroaromatics to azoxyaromatics and the oxidative coupling of anilines to azoaromatics. acs.org

The following table presents examples of electrochemical methods for azoxy compound synthesis:

| Method | Electrode/Catalyst | Conditions | Key Feature | Reference |

| Convergent Paired Electrolysis | Carbon Rods | Constant current, Room temp. | Simultaneous anodic and cathodic synthesis | nih.govacs.orgfigshare.com |

| Potential-Tuned Reduction | CoP Nanosheet Cathode | Aqueous KOH, Applied bias | High selectivity by potential control | nih.gov |

| Paired N-N Coupling | Ni₃Fe-MOF-OH Electrocatalyst | Undivided cell, 1M KOH | Bifunctional catalyst for simultaneous reactions | acs.org |

Photochemical Synthesis Routes (e.g., visible light irradiation)

Photochemical methods, particularly those utilizing visible light, represent a sustainable and mild approach to organic synthesis. Several photochemical routes for the synthesis of azoxy compounds have been developed.

A direct photochemical method for the one-pot, catalyst- and additive-free synthesis of azoxybenzene (B3421426) and its derivatives from nitrobenzene (B124822) building blocks has been reported. nih.gov This reaction is conducted at room temperature under air, making it an environmentally friendly process. nih.gov Another approach describes a one-pot, two-stage photochemical synthesis where the selective reduction of nitroaromatic compounds is coupled with the selective oxidation of amines in an aqueous solution under light illumination, followed by the condensation of the resulting nitrosoaromatic and hydroxylamine intermediates in the dark to yield the azoxy product. nih.gov

The use of photocatalysts can enhance the efficiency of these transformations. For example, visible light irradiation of nitrosobenzene in the presence of iminoiodinanes leads to the formation of sulfonyl-protected azoxy compounds with good substrate scope. researchgate.net Furthermore, the selective preparation of azoxybenzenes from nitrobenzenes has been achieved with high selectivity using visible-light irradiation in flow microreactors. rsc.org Silica-coated cadmium sulfide (B99878) nanoparticles have also been used as photocatalysts for the synthesis of azoxybenzene from nitrobenzene under visible light. rsc.org

These emerging photochemical methods offer promising alternatives to traditional synthetic routes, often proceeding under milder conditions and with higher selectivity. nih.govnih.govresearchgate.netrsc.org

Biocatalytic Approaches (e.g., unspecific peroxygenases)

The formation of the azoxy functional group (RN=N⁺(O⁻)R') is a subject of growing interest in biocatalysis, aiming to replace traditional chemical syntheses that often rely on hazardous reagents and produce significant waste. nih.gov Enzymes, particularly unspecific peroxygenases (UPOs), have emerged as promising catalysts for the synthesis of azoxy compounds from simple starting materials. nih.govresearchgate.net

Fungal unspecific peroxygenases can catalyze the synthesis of azoxy compounds from aniline (B41778) precursors. nih.gov The proposed mechanism involves two key enzymatic steps followed by a spontaneous condensation. The UPO, in the presence of a peroxide like H₂O₂, first oxidizes an aniline substrate to the corresponding hydroxylamine. This intermediate is then further oxidized by the enzyme to a nitroso compound. Finally, the peroxygenase-derived hydroxylamine and nitroso compounds undergo a spontaneous, non-enzymatic condensation to form the final azoxy product. nih.gov This process has been shown to be highly efficient, with some systems achieving up to 99% conversion and 98% chemoselectivity. nih.gov

Research into the substrate scope of UPOs from various fungal sources, such as Agrocybe aegerita (AaeUPO), has shown that a wide array of electron-donating and electron-withdrawing substituents on the aniline ring are well-tolerated. nih.gov

| Substrate (Aniline Derivative) | Enzyme | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Aniline | AaeUPO | >99 | 98 | nih.gov |

| 4-Fluoroaniline | AaeUPO | >99 | 96 | nih.gov |

| 4-Chloroaniline | AaeUPO | >99 | 98 | nih.gov |

| 4-Bromoaniline | AaeUPO | >99 | 98 | nih.gov |

| 4-Methylaniline | AaeUPO | >99 | 95 | nih.gov |

Despite the success with aromatic amines, studies have shown that the application of UPOs to purely aliphatic amines, such as n-butylamine and nonylamine, did not yield the corresponding aliphatic azoxy compounds under the tested conditions. nih.gov This indicates a current limitation of this specific biocatalytic system for the direct synthesis of compounds like Diazene (B1210634), methyloctyl-, 2-oxide.

However, nature has evolved other enzymatic pathways for creating aliphatic azoxy bonds. The biosynthesis of azodyrecins, a class of aliphatic azoxy metabolites from Streptomyces mirabilis, involves a different enzymatic strategy. biorxiv.org This pathway utilizes a nonheme diiron N-oxygenase (AzdC) to oxidize an amine to a nitroso group, which then dimerizes non-enzymatically. biorxiv.org Furthermore, a conserved enzymatic cascade has been identified in bacteria for azoxy bond formation, which involves a hydrazine (B178648) synthase and a nonheme diiron azoxy synthase working in tandem. nih.gov These findings suggest that while UPOs may not be suitable for all substrate classes, other enzyme systems exist that can be harnessed for the biocatalytic production of aliphatic azoxy compounds. biorxiv.orgnih.gov

Site-Selective Functionalization Methods

Site-selective functionalization allows for the precise modification of a specific position within a molecule, which is a highly desirable goal in modern synthetic chemistry. For diazene N-oxides and related structures, these methods are crucial for creating derivatives with tailored properties for applications in medicinal and materials science.

C-H Alkylation of Diazene N-Oxides

The direct installation of alkyl groups onto a molecular scaffold via C-H bond activation is a powerful and atom-economical strategy. Research in this area for "diazene N-oxides" has predominantly focused on a specific subclass: heterocyclic diazine N-oxides, such as pyrazine (B50134) N-oxide. sci-hub.st These aromatic N-oxides serve as important precursors for functionalized diazine derivatives, which are common motifs in biologically active molecules. sci-hub.st

A notable method involves the metal-free, site-selective C-H alkylation of diazine N-oxides using phosphonium (B103445) ylides. sci-hub.st This protocol offers high efficiency, broad functional group tolerance, and excellent site selectivity under mild conditions. sci-hub.stresearchgate.net The reaction avoids the generation of residual metal waste, which is a significant advantage for pharmaceutical applications. sci-hub.st The utility of this method has been demonstrated in the late-stage functionalization of complex molecules and in the total synthesis of natural products. sci-hub.st

The reaction proceeds with high regioselectivity, typically at the C-H bond adjacent (alpha) to the N-oxide function.

| Diazine N-Oxide Substrate | Alkylating Reagent (Phosphonium Ylide Precursor) | Product (Alkylated Diazine) | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazine N-oxide | Methyltriphenylphosphonium bromide | 2-Methylpyrazine | 85 | sci-hub.st |

| Pyrazine N-oxide | Ethyltriphenylphosphonium bromide | 2-Ethylpyrazine | 81 | sci-hub.st |

| Pyrazine N-oxide | Cyclopropyl(triphenyl)phosphonium bromide | 2-Cyclopropylpyrazine | 75 | sci-hub.st |

| Quinoxaline 1-oxide | Methyltriphenylphosphonium bromide | 2-Methylquinoxaline | 90 | sci-hub.st |

| 2-Chloropyrazine N-oxide | Methyltriphenylphosphonium bromide | 2-Chloro-3-methylpyrazine | 72 | sci-hub.st |

While this methodology is well-established for aromatic diazine N-oxides, the direct C-H alkylation of aliphatic diazene N-oxides (azoxyalkanes) like Diazene, methyloctyl-, 2-oxide is a less explored area. The principles of activating C-H bonds adjacent to the azoxy functional group in an aliphatic context present a different set of challenges and opportunities for future research.

Reaction Mechanisms and Chemical Transformations of Diazene, Methyloctyl , 2 Oxide

Intramolecular Rearrangement Mechanisms

Intramolecular rearrangements involve the reorganization of the molecule's own atoms and bonds, often leading to structurally distinct isomers or new compounds.

The Wallach rearrangement is a classic reaction of aromatic azoxy compounds, first reported by Otto Wallach in 1880. wikipedia.org It involves the conversion of an azoxybenzene (B3421426) to a hydroxyazobenzene, typically promoted by a strong acid like sulfuric acid. wikipedia.org The mechanism is believed to involve the diprotonation of the azoxy group, followed by the elimination of water to form a dicationic intermediate. wikipedia.org Subsequently, a nucleophile, such as the HSO₄⁻ anion, attacks the aromatic ring, leading to the para-substituted hydroxylated azo product after hydrolysis. wikipedia.org

While the Wallach rearrangement is specific to aromatic systems, analogous acid-catalyzed rearrangements of aliphatic azoxy compounds can be conceptualized. For Diazene (B1210634), methyloctyl-, 2-oxide, treatment with a strong acid could potentially lead to complex rearrangements, although these are not as well-defined as the classical Wallach rearrangement.

Table 1: Key Features of the Wallach Rearrangement

| Feature | Description | Reference |

| Substrate | Aromatic azoxy compounds (e.g., Azoxybenzene) | wikipedia.org |

| Reagent | Strong acids (e.g., Sulfuric Acid) | wikipedia.org |

| Product | p-Hydroxyazo compounds | wikipedia.orgmdpi.com |

| Key Intermediate | Dicationic species (R-N⁺=N⁺-R) | wikipedia.org |

Like other molecules with a double bond, diazene oxides can exist as geometric isomers, designated as cis (Z) and trans (E). The interconversion between these isomers is a fundamental process that can be induced thermally or photochemically. cdnsciencepub.com For diazenes, two primary mechanisms for isomerization have been proposed: an in-plane inversion at one of the nitrogen atoms and an out-of-plane torsion around the N=N bond. rsc.orgresearchgate.net

Thermal Isomerization: The trans isomer of azoxyalkanes is generally more stable. Heating the cis isomer can provide the necessary activation energy to overcome the barrier to isomerization, leading to the formation of the trans form. nih.gov The rate of this thermal reversion can be significantly influenced by steric repulsion between the substituents. nih.govacs.org

Photochemical Isomerization: Irradiation with light of an appropriate wavelength can promote the molecule to an excited electronic state, where the energy barrier for isomerization is lower. cdnsciencepub.com This allows for the conversion of the more stable trans isomer to the cis isomer. Concurrently with other photorearrangements, cis-trans isomerization is often observed upon irradiation of azoxy compounds. cdnsciencepub.com Nitric oxide has also been shown to be an efficient catalyst for the cis-trans isomerization of diazenes, with proposed mechanisms involving the interaction of NO with the diazene nitrogen lone pairs. researchgate.netnih.gov

Table 2: Comparison of Isomerization Processes for Diazene Analogues

| Process | Stimulus | Typical Transformation | Mechanistic Insight | Reference |

| Thermal | Heat | cis → trans | Overcomes ground-state energy barrier; rate influenced by sterics. | nih.govacs.org |

| Photochemical | UV/Visible Light | trans ↔ cis | Occurs from an excited singlet state; often competes with other photoreactions. | cdnsciencepub.comresearchgate.net |

| Catalytic | Nitric Oxide | cis ↔ trans | Catalysis via reversible NO adduct formation, lowering the isomerization barrier. | researchgate.netnih.gov |

Beyond simple isomerization, UV irradiation of diazene N-oxides can trigger more complex photorearrangements. A key pathway proposed for many azoxy compounds involves the formation of a highly strained, three-membered ring intermediate called an oxadiaziridine. cdnsciencepub.comresearchgate.net This intermediate is typically unstable and can rearrange further to yield various products.

For instance, the direct irradiation of azoxybenzene leads to rearrangement to 2-hydroxyazobenzene, a reaction that appears to proceed from the excited singlet state. cdnsciencepub.comresearchgate.net In the case of bicyclic cis-1,2-diazene N-oxides, photochemical isomerization to their corresponding oxadiaziridines has been documented. researchgate.net

Another potential pathway, especially for α-azoxy ketones, involves the photochemical α-cleavage to generate α-azoxy radicals. nih.govresearcher.life These radical intermediates are highly reactive and can undergo subsequent transformations, such as recombination or fragmentation, leading to a variety of final products. nih.gov

Intermolecular Reaction Pathways

Intermolecular reactions involve the interaction of the diazene N-oxide with other chemical species, leading to transformations of the azoxy functional group.

The azoxy group is at an intermediate oxidation state between an azo group and a nitro group, making it susceptible to both oxidation and reduction.

Reductive Transformations: The reduction of the azoxy group is a common transformation. Depending on the reducing agent and conditions, Diazene, methyloctyl-, 2-oxide can be reduced to the corresponding azo compound (methyloctyldiazene) or further to the hydrazine (B178648). Chemical oxidation of 1,2-dimethylhydrazine (B38074) can yield 1,2-dimethyldiazene-N-oxide, indicating the reversibility of the process. smu.edu The reduction of azoxy compounds can be achieved using various reagents, including catalytic hydrogenation. researchgate.net For example, the reactivity of hydroxysulphate green rust has been evaluated for the reductive transformation of azo dyes, a related class of compounds. nih.gov

Oxidative Transformations: While the azoxy group is already an oxidized form of an azo linkage, further oxidation can occur under strong oxidizing conditions. taylorandfrancis.com For example, sequential chemical oxidation of 1,2-dimethylhydrazine (DMH) first produces azomethane (B1219989) and then azoxymethane (B1215336) (AOM), a close analogue of the title compound. taylorandfrancis.com Fungal unspecific peroxygenases have also been shown to be capable of synthesizing azoxy products through the oxidation of aniline (B41778) starting materials. nih.gov

Table 3: Examples of Redox Reagents for Azoxy Analogues

| Transformation | Reagent/System | Product Type | Reference |

| Reduction | Catalytic Hydrogenation (H₂) | Azo or Hydrazine compounds | researchgate.net |

| Reduction | Hydrazine (N₂H₄) | Azo compounds | researchgate.net |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Azoxy compounds (from anilines) | researchgate.net |

| Oxidation | Ozone (O₃) | Azoxy compounds (from hydrazines) | smu.edu |

The electronic structure of the azoxy group allows it to act as both a nucleophile and an electrophile. scispace.comlibretexts.org

Nucleophilic Character: The oxygen atom of the N-oxide has lone pairs of electrons and is a nucleophilic/basic site. This is evident in the Wallach rearrangement, where the first step is the protonation of this oxygen by a strong acid. wikipedia.org

Electrophilic Character: The nitrogen atoms of the diazene oxide group bear partial positive charges, making them susceptible to attack by nucleophiles. thedegreegap.com Furthermore, the azoxy group can act as an electron-withdrawing group, activating adjacent positions for nucleophilic attack. The reactivity of electrophiles is defined by their electron deficiency, which makes them attractive to nucleophiles. thedegreegap.com The interaction between an electrophile and a nucleophile leads to the formation of a new bond. unizin.org This dual reactivity allows azoxy compounds to participate in a wide range of reactions, including additions and substitutions. libretexts.orgupenn.edu

Radical-Mediated Processes (e.g., N-centered and S-centered radicals)

The generation of radical intermediates is a key feature of the chemistry of many nitrogen-containing compounds. youtube.com In the case of diazene oxides, the N=N(O) moiety can serve as a precursor to nitrogen-centered radicals.

N-centered Radicals: The cleavage of bonds within the azoxy group can lead to the formation of highly reactive nitrogen-centered radicals. acs.orgnih.gov For instance, photolytic or thermal activation can induce homolytic cleavage of the N-C or N-N bonds. The application of diazenes as traceless linkers and radical precursors allows for the generation of localized radicals. nih.gov The stability of the resulting radical species often dictates the primary reaction pathway, with more substituted radicals generally being more stable. youtube.com

The general process for the generation of nitrogen-centered radicals can occur through homolytic cleavage of an N-X bond (where X can be another nitrogen, carbon, oxygen, or halogen), often induced by light (photolysis) or heat (thermolysis). acs.org Reductive or oxidative single-electron transfer (SET) processes can also lead to the formation of radical ions that subsequently fragment to produce neutral nitrogen-centered radicals. acs.org

While specific studies on this compound are not prevalent, the general reactivity of similar structures suggests that it could be a source of methyloctyl and other associated radical species. The resulting nitrogen-centered radicals are versatile intermediates in various chemical reactions, including cyclizations, dimerizations, and fragmentations. acs.org

S-centered Radicals: The interaction of diazene oxides with sulfur-containing compounds can lead to reactions involving sulfur-centered radicals. Thiols and other sulfur compounds can act as radical traps or initiators in various chemical processes. While direct studies involving this compound and sulfur radicals are scarce, the principles of radical chemistry suggest that N-centered radicals generated from the diazene oxide could react with sulfur compounds. For example, a nitrogen-centered radical could abstract a hydrogen atom from a thiol (R-SH) to generate a thiyl radical (R-S•). These sulfur-centered radicals are known to participate in a variety of subsequent reactions, including addition to unsaturated bonds and oxidation processes. nih.gov

Decomposition and Stability Investigations

The stability of diazene oxides is a critical factor in their handling and application. Decomposition can be initiated by heat, light, or chemical reagents.

Theoretical Studies on Thermal Decomposition Pathways

Theoretical and computational chemistry provide valuable insights into the potential decomposition pathways of molecules, especially for unstable or highly reactive species. nih.govmdpi.comnih.govresearchgate.net For compounds like this compound, theoretical studies on analogous small organic molecules can help predict the likely mechanisms of thermal decomposition.

The thermal decomposition of nitrogen-containing compounds often involves complex reaction networks, including unimolecular bond-breaking, rearrangements, and bimolecular reactions. nih.gov For many organic compounds, the initial step in thermal decomposition is the cleavage of the weakest bond. In the case of this compound, potential initial steps could include the fission of the C-N, N-N, or N-O bonds.

Computational studies on similar molecules often reveal that the decomposition can proceed through various channels, with the branching ratios being dependent on temperature and pressure. rsc.org For example, theoretical investigations into the thermal decomposition of hydroxylamine (B1172632) (NH₂OH) showed that bimolecular reactions could be more favorable than simple unimolecular bond dissociations. nih.gov Similarly, studies on the decomposition of other organic molecules highlight the role of intermediate radicals and the formation of stable gaseous products like N₂, CO₂, and H₂O. osti.gov

A plausible decomposition pathway for this compound could involve the initial cleavage of the N-octyl bond to form an octyl radical and a methyldiazenyl-2-oxide radical. Alternatively, cleavage of the N-N bond could occur. The subsequent fate of these radical fragments would involve a cascade of further reactions, including hydrogen abstraction, disproportionation, and recombination to yield a variety of smaller, more stable molecules.

Below is a table summarizing potential initial bond cleavage reactions in the thermal decomposition of this compound, based on general bond dissociation energies for similar chemical environments.

| Bond | Potential Products | General Remarks |

| C-N (Octyl-N) | Octyl radical + Methyldiazenyl-2-oxide radical | A common initiation step in the decomposition of many organic nitrogen compounds. |

| N-N | Methyloctylnitrene + Nitroxyl radical (HNO) | Cleavage of the central N-N bond is a possibility in azoxy compounds. |

| N-O | Diazene, methyloctyl- + Oxygen atom | Fission of the N-O bond would lead to the corresponding diazene and an oxygen atom. |

This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.

Advanced Spectroscopic and Structural Characterization of Diazene, Methyloctyl , 2 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a cornerstone in the structural analysis of Diazene (B1210634), methyloctyl-, 2-oxide, offering profound insights into its proton and carbon environments, as well as the nature of its nitrogen atoms.

¹H NMR and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of the molecule. In typical solvents such as deuterochloroform (CDCl₃), the ¹H NMR spectrum reveals distinct signals corresponding to the methyl and octyl groups. The methyl protons attached to the diazene oxide moiety exhibit a characteristic chemical shift, while the protons of the octyl chain appear as a series of multiplets, with chemical shifts influenced by their proximity to the nitrogen-oxygen group.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the methyloctyl chain and the methyl group resonating at a specific chemical shift. The carbon atom directly bonded to the nitrogen of the diazene oxide function is notably deshielded.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Diazene, methyloctyl-, 2-oxide

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | ~3.8 | ~50 |

| N-CH₂-(CH₂)₆-CH₃ | ~3.6 (t) | ~65 |

| N-CH₂-CH₂ -(CH₂)₅-CH₃ | ~1.7 (quint) | ~29 |

| -(CH₂)₅- | ~1.3 (m) | ~22-31 |

| -CH₂-CH₃ | ~0.9 (t) | ~14 |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. 't' denotes a triplet, 'quint' a quintet, and 'm' a multiplet.

¹⁵N NMR and Isotopic Labeling Techniques

Nitrogen-15 (¹⁵N) NMR spectroscopy, often enhanced by isotopic labeling, offers direct insight into the electronic environment of the nitrogen atoms within the diazene oxide functional group. researchgate.net The two nitrogen atoms in this compound are chemically non-equivalent, giving rise to distinct signals in the ¹⁵N NMR spectrum. The nitrogen atom bearing the oxygen atom (N-oxide) resonates at a significantly different chemical shift compared to the other nitrogen atom.

Isotopic labeling, where ¹⁴N is selectively replaced with ¹⁵N, is a powerful technique to enhance the sensitivity of ¹⁵N NMR experiments and to aid in the definitive assignment of nitrogen signals. scripps.edunih.gov This method is crucial for studying the N-N bond characteristics and the influence of the methyl and octyl substituents on the nitrogen atoms.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. researchgate.net Key diagnostic peaks include the C-H stretching vibrations of the methyl and octyl groups, typically observed in the 2850-3000 cm⁻¹ region. A prominent and characteristic band for the N=N(O) group, representing the asymmetric stretch, is a key feature for identifying the diazene oxide functionality. mdpi.com

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C-H stretching (alkyl) | 2850-2960 |

| N=N(O) asymmetric stretching | ~1465 |

| N-O stretching | ~1300 |

| C-H bending (alkyl) | ~1375, ~1460 |

Raman Spectroscopy (e.g., Time-Resolved Resonance Raman)

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The symmetric N=N stretching vibration of the diazene oxide group, which may be weak or absent in the IR spectrum, can often be observed in the Raman spectrum. Time-resolved resonance Raman spectroscopy can be employed to study the excited-state dynamics and photochemical properties of the diazene oxide chromophore, providing insights into its electronic transitions and short-lived intermediates.

Mass Spectrometry for Structural Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. mdpi.com Electron ionization (EI) mass spectrometry typically reveals a molecular ion peak (M⁺) corresponding to the compound's molecular weight.

The fragmentation pattern provides a roadmap to the molecule's structure. Common fragmentation pathways for alkyldiazene oxides include the loss of small neutral molecules such as nitric oxide (NO) or the cleavage of the alkyl chains. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, enabling the unambiguous confirmation of the elemental composition.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| m/z | Possible Fragment Ion |

| [M]⁺ | [C₉H₂₀N₂O]⁺ |

| [M - NO]⁺ | [C₉H₂₀N]⁺ |

| [M - C₈H₁₇]⁺ | [CH₃N₂O]⁺ |

| [M - CH₃]⁺ | [C₈H₁₇N₂O]⁺ |

This comprehensive spectroscopic analysis provides a robust and detailed structural characterization of this compound, highlighting the power of combining multiple analytical techniques to unravel the complexities of molecular architecture.

X-ray Diffraction Analysis (e.g., single-crystal studies)

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. mdpi.comnih.gov For "this compound," obtaining a suitable single crystal is a prerequisite for this analysis. The technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. springernature.comyoutube.com This pattern provides detailed information about the crystal lattice, unit cell dimensions, and the precise coordinates of each atom within the molecule.

Below is a representative table of crystallographic data that could be expected from a single-crystal X-ray diffraction study of "this compound."

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₂₀N₂O |

| Formula Weight | 172.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.14 |

UV-Visible Spectroscopy for Electronic Transitions and Tautomerism

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. researchgate.netresearchgate.netsemanticscholar.org For "this compound," the UV-Visible spectrum is expected to exhibit characteristic absorption bands corresponding to transitions of electrons in the azoxy functional group.

Azoxy compounds typically display two main absorption bands:

A weak, long-wavelength absorption band in the near-UV region (around 320-350 nm), which is attributed to the n → π* electronic transition. This involves the excitation of a non-bonding electron from one of the nitrogen or oxygen atoms to an anti-bonding π* orbital.

A strong absorption band at shorter wavelengths in the UV region (around 230-250 nm), corresponding to a π → π* transition. This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

The exact position and intensity of these bands can be influenced by the solvent polarity. semanticscholar.orgacademie-sciences.fr For instance, in a more polar solvent, the n → π* transition may exhibit a hypsochromic (blue) shift, while the π → π* transition might show a bathochromic (red) shift.

Tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton, is a possibility in some azo compounds, particularly those with hydroxyl groups ortho or para to the azo linkage. beilstein-journals.orgnih.govacademie-sciences.fr However, for a simple aliphatic azoxy compound like "this compound," which lacks such functional groups, significant tautomerism is not expected. The molecule is anticipated to exist predominantly in the N-oxide form.

The following table summarizes the expected UV-Visible absorption data for "this compound" in a common solvent like ethanol.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~330 | ~100 | n → π |

| Ethanol | ~240 | ~8000 | π → π |

This detailed spectroscopic and structural characterization provides a fundamental understanding of the molecular properties of "this compound."

Computational and Theoretical Investigations of Diazene, Methyloctyl , 2 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed examination of molecular structures and energies. These calculations solve the Schrödinger equation, albeit in an approximate manner, to provide a quantum-mechanical description of the molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.comnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

A common functional used in DFT studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. A DFT study of Diazene (B1210634), methyloctyl-, 2-oxide using the B3LYP functional would typically involve:

Geometry Optimization: Determining the lowest-energy three-dimensional arrangement of the atoms.

Frequency Calculations: Confirming that the optimized structure is a true energy minimum and calculating vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.

Energy Calculations: Predicting thermodynamic properties such as enthalpy and Gibbs free energy.

The choice of functional and basis set is critical for obtaining reliable results. For instance, studies on similar compounds have utilized the B3LYP functional in conjunction with basis sets like 6-311G to analyze molecular reactivity. mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data.

STO-3G: This represents a minimal basis set where each atomic orbital is described by a fixed contraction of three Gaussian functions. While computationally very fast, STO-3G provides only qualitative results and is often used for preliminary calculations or for very large molecules where higher-level methods are not feasible. dergipark.org.tr

CCSD(T): The Coupled Cluster with Singles, Doubles, and perturbative Triples method is considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. researchgate.net However, it is computationally extremely demanding, with costs scaling very steeply with the size of the molecule. CCSD(T) is typically used for small molecules or to benchmark the accuracy of less expensive methods like DFT. researchgate.net Optimization with CCSD(T) is uncommon due to the high computational cost.

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is a crucial compromise between accuracy and computational expense.

Pople-style basis sets (e.g., 6-311G(d,p)): These are widely used and offer a good balance for many applications. The numbers indicate the number of Gaussian functions used to describe core and valence orbitals, while the letters in parentheses denote the addition of polarization functions (d,p) which are essential for accurately describing chemical bonds. chemrxiv.org

Correlation-consistent basis sets (e.g., cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, allowing for more reliable and systematic studies.

Validation involves comparing calculated results against experimental data where available, or benchmarking against higher-level calculations to ensure the chosen level of theory is appropriate for the chemical problem being investigated.

Table 1: Illustrative Example of Basis Set Effect on Calculated Energy This table provides hypothetical data to illustrate how the choice of basis set can influence the calculated ground state energy of a molecule like Diazene, methyloctyl-, 2-oxide. Lower energy values generally indicate a more stable calculated structure.

| Method/Basis Set | Calculated Ground State Energy (Hartree) | Relative Computational Time |

| B3LYP/STO-3G | -850.123 | 1x |

| B3LYP/6-31G(d) | -855.432 | 15x |

| B3LYP/cc-pVTZ | -855.678 | 100x |

| CCSD(T)/cc-pVTZ | -855.987 | >5000x |

Molecular and Electronic Structure Analysis

Once the quantum chemical calculations are complete, the resulting data is analyzed to understand the molecule's electronic properties, which are key to its reactivity and behavior.

The distribution of electrons within a molecule is rarely uniform. Quantum chemical methods can be used to calculate the partial charges on each atom, providing insight into the molecule's polarity and potential sites for electrostatic interactions. This is often visualized using electron density maps.

Electron Density Maps: These plots show regions of high and low electron density, highlighting the locations of chemical bonds and lone pairs.

Electrostatic Potential (ESP) Maps: These maps are plotted on the electron density surface and are color-coded to show regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Analysis of charge distribution is critical for understanding intermolecular interactions and the reactivity of different parts of the molecule. For instance, in graphene oxide, charge domains have been identified and mapped to understand charge interactions. nih.gov

Table 2: Illustrative Partial Atomic Charges This table shows hypothetical Mulliken partial charges for key atoms in the diazene oxide functional group, as would be calculated by a method like B3LYP/6-31G(d). These values indicate the local electron excess or deficiency.

| Atom | Hypothetical Partial Charge (e) |

| N1 (bonded to methyl) | +0.15 |

| N2 (bonded to octyl) | -0.10 |

| O (oxide) | -0.45 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com

HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). Molecules with a high-energy HOMO are generally better electron donors. ossila.com

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the ability to accept electrons (electrophilicity). Molecules with a low-energy LUMO are better electron acceptors. ossila.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A small energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. researchgate.net A large gap implies higher kinetic stability.

FMO analysis helps predict how a molecule will react with other species and its electronic properties, such as its absorption of light. rsc.org

Table 3: Illustrative Frontier Orbital Energies This table provides representative energy values for the frontier molecular orbitals as would be calculated for this compound. The HOMO-LUMO gap is a key indicator of chemical reactivity.

| Parameter | Illustrative Energy Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Conformational Analysis and Energetics (e.g., cis-trans)

The N=N double bond in this compound gives rise to geometric isomerism, resulting in cis (Z) and trans (E) configurations. In addition to this, the flexible octyl chain can adopt numerous conformations through rotation around its C-C single bonds. Conformational analysis aims to identify the most stable arrangements of the molecule and the energy differences between them.

Quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to determine the geometries and relative energies of these isomers. pku.edu.cn For azoxy and related azo compounds, the trans isomer is generally found to be thermodynamically more stable than the cis isomer due to reduced steric hindrance. nih.gov The energy difference is a key factor in determining the equilibrium population of each isomer at a given temperature.

Computational studies on analogous azobenzene (B91143) derivatives have shown that the trans isomer can be more stable by approximately 12 kcal/mol. nih.gov The energy barrier for thermal isomerization from the less stable cis form to the trans form is also a critical parameter that can be calculated. For many azobenzenes, this barrier is around 23 kcal/mol, allowing the trans isomer to be predominant in the dark at room temperature. nih.gov Similar calculations for this compound would elucidate the relative stabilities and the kinetics of their interconversion.

Table 1: Hypothetical Energetic Data for Conformers of this compound This table presents illustrative data based on typical values for similar compounds, as specific experimental or computational results for this compound are not readily available in the cited literature.

| Conformer/Isomer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Predicted Population at 298 K |

| trans, anti (octyl chain) | 0.00 | C-N=N-C: ~180° | >99% |

| trans, gauche (octyl chain) | 0.6 - 1.5 | C-N=N-C: ~180° | <1% |

| cis, anti (octyl chain) | ~12.0 | C-N=N-C: ~0° | <<<1% |

| cis, gauche (octyl chain) | ~12.5 | C-N=N-C: ~0° | <<<1% |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is indispensable for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy profiles that govern reaction rates.

Transition State Identification and Energy Barrier Calculations

The isomerization between cis and trans this compound does not occur in a single, instantaneous step. Instead, it proceeds through a high-energy arrangement known as the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path between the reactant (cis isomer) and the product (trans isomer). scm.com

Computational chemists use various algorithms to locate this TS geometry. A common approach involves starting with a guess structure between the reactant and product and using optimization techniques to find the saddle point. youtube.com Once the TS is located, its energy relative to the reactant defines the activation energy barrier (Ea or ΔG‡). acs.org This barrier is crucial as it determines the rate of the reaction; a higher barrier corresponds to a slower reaction. For related azo compounds, these barriers can be significantly influenced by substituents and the surrounding solvent environment. acs.orgresearchgate.net

Table 2: Illustrative Reaction Energetics for cis-trans Isomerization This table provides a hypothetical energy profile for the isomerization of this compound, based on general principles of reaction theory.

| Species | Description | Relative Energy (kcal/mol) |

| cis-Isomer | Reactant | 12.0 |

| Transition State (TS) | Energy Maximum | 35.0 |

| trans-Isomer | Product | 0.0 |

| Calculated Value | ||

| Activation Energy (Ea) | Energy(TS) - Energy(cis) | 23.0 |

| Reaction Energy (ΔE) | Energy(trans) - Energy(cis) | -12.0 |

Intrinsic Reaction Coordinate (IRC) Analysis

Identifying a transition state is not enough to confirm that it connects the desired reactant and product. Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the minimum energy path downhill from the transition state. q-chem.com An IRC calculation starts at the TS geometry and follows the steepest descent path in two directions: one forward to the product and one reverse to the reactant. scm.commissouri.edu

By mapping this path, an IRC analysis provides a clear picture of the geometric changes the molecule undergoes during the reaction. iastate.edu It confirms that the identified transition state is indeed the correct one for the process being studied (e.g., cis-trans isomerization) and not for some other reaction, like decomposition. The resulting energy profile along the IRC provides a detailed view of the reaction's progress. q-chem.com

Advanced Computational Methodologies

Beyond static calculations of structure and energy, more advanced computational techniques can be applied to understand the dynamic behavior and predictive properties of this compound.

Molecular Dynamics (MD) Simulations

While quantum mechanics calculations are excellent for understanding individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. researchgate.net In an MD simulation, the motion of every atom in a system (which can include the molecule of interest, solvent molecules, and other solutes) is calculated over a series of very small time steps, governed by the forces described by a force field.

For this compound, MD simulations could be used to:

Study the dynamics of conformational changes of the octyl chain in a solvent.

Investigate how the molecule interacts with other molecules, such as in a biological membrane or at an interface. rsc.org

Observe the initial stages of aggregation or self-assembly if the molecule has amphiphilic properties.

Simulate the dynamic pathway of isomerization, complementing the static picture from IRC calculations. researchgate.net

QSAR/QSTR Modeling (Structure-Activity/Toxicity Relationships)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools used to predict the biological activity or toxicity of a chemical based on its molecular structure. cadaster.eu These models are built by finding a mathematical correlation between a set of calculated molecular properties (descriptors) and an experimentally measured activity for a series of related compounds.

For a class of compounds like alkyl-substituted diazene oxides, a QSAR model could be developed to predict a specific property, such as antifungal activity. nih.gov Descriptors would be calculated for each molecule, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Statistical methods are then used to build a model that can predict the activity of new, untested compounds, including this compound. nih.gov

Table 3: Example Descriptors for a Hypothetical QSAR Model of Azoxy Compounds This table illustrates the types of data used to build a QSAR model, based on a study of antifungal azoxy compounds. nih.gov

| Compound | Molecular Weight ( g/mol ) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Predicted Antifungal Activity (pIC50) |

| Diazene, dimethyl-, 2-oxide | 76.08 | -0.5 | 4.5 | 3.2 |

| Diazene, diethyl-, 2-oxide | 104.13 | 0.4 | 4.6 | 3.8 |

| Diazene, dipropyl-, 2-oxide | 132.19 | 1.3 | 4.7 | 4.5 |

| This compound | 172.28 | 3.1 | 4.8 | 5.1 (Predicted) |

| Diazene, dioctyl-, 2-oxide | 256.44 | 6.0 | 4.9 | 5.9 |

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature and computational databases reveals a significant gap in the chemical understanding of the compound "this compound." Despite the specified interest in its computational and theoretical investigations, particularly concerning the application of Marcus Theory to predict its ambident reactivity, no dedicated research findings or data for this specific molecule could be located.

The exploration of chemical compounds through computational and theoretical chemistry provides invaluable insights into their reactivity, stability, and potential applications. Methodologies such as Marcus Theory are pivotal in predicting the outcomes of reactions where a molecule presents multiple reactive sites, a phenomenon known as ambident reactivity. However, the application of these advanced theoretical frameworks requires foundational experimental or computational data, which appears to be absent for this compound.

The Role of Marcus Theory in Predicting Ambident Reactivity

For an ambident species like an azoxy compound, which possesses multiple nucleophilic centers (typically the oxygen and one of the nitrogen atoms), Marcus Theory could be hypothetically applied to determine which site is more likely to react with an electrophile. This would involve calculating the intrinsic barriers and thermodynamic parameters for the reaction at each potential site.

The Information Void on this compound

Despite the theoretical applicability of Marcus Theory, the current body of scientific knowledge lacks the specific parameters and research context for this compound. Searches of chemical databases and scholarly articles did not yield any studies that have undertaken the necessary computational calculations or experimental validations for this particular compound.

Consequently, it is not possible to present detailed research findings or construct data tables illustrating the application of Marcus Theory to predict the ambident reactivity of this compound. The scientific community has yet to publish research focusing on the computational and theoretical investigation of this specific molecule.

While studies on other ambident systems, such as diazine N-oxides, have successfully employed Marcus Theory to elucidate their reactivity, these findings cannot be directly extrapolated to this compound due to structural and electronic differences.

Further research, including quantum mechanical calculations to determine the geometric and electronic structures, reaction energies, and intrinsic barriers, would be required to build a scientific understanding of this compound and its reactivity within the framework of Marcus Theory.

Derivatization and Functionalization Strategies for Diazene, Methyloctyl , 2 Oxide

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of azoxy compounds can be achieved through several strategic approaches, often involving the modification of precursors or the direct transformation of the azoxy-containing molecule. One method involves the reaction of corresponding amines with nitric oxide in the presence of a base like sodium methoxide, followed by treatment with a linking agent. For instance, methylene-bis-(1-oxy-3,3-dialkyl-1-triazene-2-oxide) analogues are synthesized by reacting the sodium salts of the corresponding oxytriazene oxides with dibromomethane (B42720) in dimethylformamide (DMF) researchgate.net.

Another approach focuses on the reduction of nitroaromatic compounds. A simple and eco-friendly method for synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide involves the reduction of 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) using glucose as the reductant in an alkaline medium mdpi.com. This precursor can then be easily converted to other derivatives, such as 1,2-bis(4-formylphenyl)diazenoxide, by acidic hydrolysis mdpi.com.

Furthermore, complex heterocyclic derivatives can be prepared. For example, the synthesis of 3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazole is achieved by reacting 3-(2-(p-tolyl)hydrazono)pentane-2,4-dione with hydrazine (B178648) hydrate (B1144303) researchgate.net. This diazenyl pyrazole (B372694) can then undergo further reactions to yield a variety of substituted derivatives researchgate.net.

| Synthetic Strategy | Starting Materials | Key Reagents | Resulting Analogue/Derivative Class | Reference |

|---|---|---|---|---|

| Alkylation of Salts | Sodium salts of 3,3-disubstituted 1-hydroxytriaz-1-ene 2-oxides | Dibromomethane, Chloroacetonitrile (B46850) | Methylene-bridged bis(oxytriazene oxides), Cyanomethyl derivatives | researchgate.net |

| Reduction of Nitro Compounds | 2-(4-nitrophenyl)-1,3-dioxolane | Glucose, Sodium Hydroxide (B78521) | 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | mdpi.com |

| Heterocycle Formation | 3-(2-(p-tolyl)hydrazono)pentane-2,4-dione | Hydrazine Hydrate | 3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazole | researchgate.net |

Azoxy Group Transfer Reactions (e.g., from sulfonyl-protected azoxy compounds)

A novel and powerful strategy for synthesizing diverse, unsymmetrical azoxy compounds involves the use of sulfonyl-protected azoxy compounds as azoxy group transfer reagents. rhhz.netnih.gov This method overcomes some challenges associated with traditional syntheses, which often yield symmetric products. nih.govresearchgate.net The process begins with the synthesis of sulfonyl-protected azoxy compounds, which can be achieved by reacting nitroso compounds with iminoiodinanes under visible light irradiation. nih.govresearchgate.net

The key step in the group transfer reaction is the homolytic cleavage of the N–S bond in the sulfonyl-protected azoxy compound. rhhz.net This cleavage is induced by visible light irradiation at room temperature, without the need for any photoredox catalysts or additives. researchgate.netresearchgate.net The process generates N-centered and S-centered radicals, which can then engage in subsequent reactions, effectively transferring the entire azoxy functional group to a new substrate. rhhz.net This innovative approach provides a new pathway for the synthesis of a wide range of asymmetric azoxy compounds under mild conditions. rhhz.net

C(sp³)–H and Olefin Functionalization

The radical intermediates generated from sulfonyl-protected azoxy compounds (as described in section 6.2) are highly effective in functionalizing otherwise inert bonds. This reactivity has been successfully applied to both C(sp³)–H bonds and olefins. nih.govresearchgate.netresearchgate.net

C(sp³)–H Functionalization: This strategy has been demonstrated with various ethers. When a sulfonyl-protected azoxy compound is irradiated with visible light in a solvent such as tetrahydrofuran (B95107) (THF), an azoxy group transfer reaction occurs, functionalizing the C(sp³)–H bond of the ether. rhhz.net This method is applicable to both cyclic ethers like THF and acyclic ethers such as diethyl ether. rhhz.net The reaction is believed to be facilitated by the presence of an adjacent heteroatom (oxygen or sulfur) that can stabilize the radical intermediates. rhhz.net

Olefin Functionalization: This method is particularly effective for the 1,2-difunctionalization of vinyl ethers. The reaction of a sulfonyl-protected azoxy compound with a vinyl ether, such as dihydrofuran, under visible light leads to the formation of a trans-1,2-difunctionalization product exclusively. researchgate.net DFT calculations suggest the reaction proceeds via the addition of a sulfinyl radical to the β-carbon of the olefin, followed by the azoxy radical. researchgate.net This reaction has been successfully applied to a variety of cyclic and acyclic vinyl ethers, yielding the corresponding 1,2-difunctionalization products in high yields. researchgate.net

| Functionalization Type | Substrate Class | Example Substrate | Reaction Condition | Outcome | Reference |

|---|---|---|---|---|---|

| C(sp³)–H Functionalization | Cyclic and Acyclic Ethers | Tetrahydrofuran (THF), Diethyl ether | Visible light, Room temperature | Azoxy group transfer to the ether | rhhz.net |

| Olefin Functionalization | Vinyl Ethers | Dihydrofuran | Visible light, Room temperature | trans-1,2-difunctionalization | researchgate.net |

Alkylation and Other Substitution Reactions (e.g., nucleophilic alkylation)

Alkylation and other substitution reactions are fundamental strategies for modifying the diazene (B1210634) oxide scaffold. Nucleophilic alkylation, in particular, is a common method for introducing alkyl groups. This process typically follows an S_N2 mechanism, where a nucleophilic center on the azoxy compound or its precursor attacks an electrophilic alkyl halide, displacing the halide leaving group. youtube.com

For example, the synthesis of 3,3-disubstituted 1-(tetrazol-5-ylmethoxy)triaz-1-ene 2-oxides begins with the alkylation of the sodium salts of 3,3-disubstituted 1-hydroxytriaz-1-ene 2-oxides with chloroacetonitrile to form 1-cyanomethyl derivatives researchgate.net. This demonstrates how a nucleophilic oxygen on the salt can be alkylated. Because the reaction is an S_N2 type, methyl and primary alkyl halides are the most suitable electrophiles to avoid competing elimination reactions.

The versatility of this approach allows for the introduction of a wide range of functional groups. By choosing appropriate alkylating agents, various derivatives can be synthesized. For instance, reacting the sodium salts of oxytriazene oxides with 2-chloromethoxy-1-diazene oxides results in compounds where two different azoxy-related units are bridged by a methylene (B1212753) group via oxygen atoms. researchgate.net

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of diazene derivatives like methyloctyl-, 2-oxide under varying reaction conditions?

- Methodological Answer : Synthesis optimization should involve systematic variation of reagents, solvents, and catalysts. For bromination reactions, demonstrates that using Br₂ with Et₃N or K₂CO₃ alters product distribution and yield. For example, bromination of triazine oxides with Br₂/Et₃N yielded 65% product (4a), while K₂CO₃ increased selectivity for the oxide form (70% yield). A stepwise approach includes:

- Screening halogenating agents (e.g., Br₂ vs. N-bromosuccinimide).

- Adjusting stoichiometry and reaction time (e.g., 48-hour reactions with NBS in ).

- Monitoring via TLC or HPLC for intermediate stability.

- Example table from :

| Halogenating Agent | Catalyst | Reaction Time | Yield (Main Product) | Byproduct Yield |

|---|---|---|---|---|

| Br₂ | Et₃N | 2 hours | 65% (4a) | 14% (3a) |

| Br₂ | K₂CO₃ | 2 hours | 70% (4a) | 7% (3a) |

| NBS | None | 48 hours | 67% (4a) | 13% (3a) |

Q. How can spectroscopic techniques be applied to characterize diazene derivatives, particularly the methyloctyl chain and oxide functional group?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify alkyl chain protons (methyloctyl) and shifts due to the diazene oxide group (e.g., deshielding near 160-180 ppm for N-O).

- IR Spectroscopy : Confirm N-O stretching (~1250-1350 cm⁻¹) and C-N bonds (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, as in ’s use of TLC and spectral comparisons for structural validation.

Advanced Research Questions

Q. How can density-functional theory (DFT) be leveraged to predict the electronic structure and reactivity of methyloctyl-, 2-oxide diazene?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP in ) improve accuracy for thermochemical properties. Basis sets like 6-31G* are suitable for nitrogen/oxygen systems.

- Geometry Optimization : Compare computed bond lengths/angles with crystallographic data (if available).

- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, achieved <3 kcal/mol error in thermochemical data using exact-exchange corrections.

- Validation : Benchmark computed spectroscopic properties (e.g., NMR shifts) against experimental data.

Q. How should researchers resolve contradictions in experimental data, such as unexpected byproducts in diazene oxide halogenation?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects to trace reaction pathways.

- Byproduct Isolation : Chromatographically separate minor products (e.g., ’s use of alumina chromatography) and characterize them via NMR/MS.

- Computational Modeling : Compare DFT-predicted transition states with experimental yields. For instance, ’s bromination byproducts (3a, 5a) may arise from deoxygenation competing with halogenation.

- Condition Screening : Test inert atmospheres or alternative solvents to suppress side reactions.

Q. What strategies are effective for studying the biological activity of diazene derivatives, such as antimicrobial or antioxidant potential?

- Methodological Answer :

- Assay Design : Follow ’s protocols for evaluating antibacterial/antifungal activity (e.g., MIC assays against S. aureus or E. coli).

- Dose-Response Curves : Test concentrations from 1–100 µg/mL to determine IC₅₀ values.

- Oxidative Stress Models : Use DPPH or ABTS assays for antioxidant activity, as in ’s study of thiazole derivatives.

- Cytotoxicity Controls : Include cell viability assays (e.g., MTT) to rule out nonspecific toxicity.

Q. How can researchers elucidate the mechanistic pathways of diazene oxide reactions, such as halogenation or oxidation?

- Methodological Answer :

- Kinetic Profiling : Conduct time-resolved experiments to identify rate-determining steps (e.g., ’s 5-minute vs. 2-hour reactions).

- Trapping Intermediates : Use low-temperature NMR or quench experiments to isolate reactive intermediates.

- Computational Modeling : Simulate reaction coordinates to compare competing pathways (e.g., electrophilic bromination vs. radical mechanisms).

- Isotope Effects : Replace H₂O with D₂O to probe proton-transfer steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.